molecular formula C20H25N3O3 B5131163 N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5131163
M. Wt: 355.4 g/mol
InChI Key: YDZYIFAULKBLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPMPA belongs to the class of piperazine derivatives, which have been shown to have various biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may contribute to its antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to have an inhibitory effect on voltage-gated sodium channels, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects. Additionally, this compound has been shown to decrease the levels of inflammatory cytokines, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its well-established synthesis method, which allows for easy and reproducible production of the compound. Additionally, this compound has been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of neuropathic pain, as further studies are needed to fully understand its analgesic properties. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of Alzheimer's disease. Another area of interest is the development of more soluble derivatives of this compound, which may increase its potential use in lab experiments.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 4-methoxybenzoyl chloride with 2-methoxyphenylpiperazine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain this compound. The overall yield of this synthesis method is around 60-70%.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to have analgesic properties. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-17-9-7-16(8-10-17)21-20(24)15-22-11-13-23(14-12-22)18-5-3-4-6-19(18)26-2/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZYIFAULKBLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.